molecular formula C18H19FN2O2 B5833043 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine

1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine

Cat. No. B5833043
M. Wt: 314.4 g/mol
InChI Key: DDIZFOFKJKNJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine, also known as 4-FPP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine involves its interaction with the serotonin and dopamine receptors. It acts as an agonist at the serotonin receptor, meaning it activates the receptor and produces a response. At the dopamine receptor, it acts as a partial agonist, meaning it produces a weaker response than a full agonist. The exact mechanism of action of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine is not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine are not well-known, but it is believed to affect the levels of serotonin and dopamine in the brain. This can lead to changes in mood, appetite, and sleep, as well as changes in reward and motivation. The effects of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine on other neurotransmitter systems are not known and require further research.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine in lab experiments is its high yield synthesis method, which makes it a cost-effective tool for scientific research. Another advantage is its potential use in studying the neurochemical basis of psychiatric disorders. However, one limitation of using 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine is its limited availability, which may make it difficult to obtain for some researchers. Another limitation is the lack of knowledge about its biochemical and physiological effects, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine. One direction is to investigate its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to study its potential use in the treatment of psychiatric disorders, particularly depression and addiction. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine involves the reaction of 4-fluoroaniline with 3-methoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with piperazine. The yield of the synthesis process is relatively high, making it a viable method for producing 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine for scientific research purposes.

Scientific Research Applications

1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine has also been shown to have an effect on the dopamine receptor, which is involved in reward and motivation. These properties make 1-(4-fluorophenyl)-4-(3-methoxybenzoyl)piperazine a potential tool for studying the neurochemical basis of psychiatric disorders such as depression and addiction.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-23-17-4-2-3-14(13-17)18(22)21-11-9-20(10-12-21)16-7-5-15(19)6-8-16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIZFOFKJKNJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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